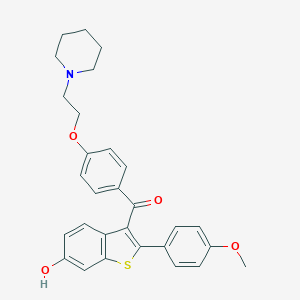

Raloxifene 4-Monomethyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de A-216546 implique la condensation du 1,3-benzodioxole-5-carbaldéhyde avec le nitrométhane en présence d'acétate d'ammonium dans l'acide acétique pour former le nitrostyrène . Cet intermédiaire est ensuite condensé avec l'éthyl 2-(4-méthoxybenzoyl)acétate pour former le produit désiré. Les méthodes de production industrielle de A-216546 ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard et des méthodes de purification.

Analyse Des Réactions Chimiques

A-216546 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.

Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium et des réactifs de substitution comme les halogènes . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

A-216546 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études impliquant les récepteurs de l'endotheline.

Biologie : Il contribue à comprendre le rôle des récepteurs de l'endotheline dans divers processus biologiques.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endotheline.

5. Mécanisme d'action

A-216546 exerce ses effets en se liant sélectivement au récepteur de l'endotheline ETA, bloquant l'action de l'endotheline-1 . Cette inhibition empêche la libération d'acide arachidonique induite par l'endotheline-1 et l'hydrolyse du phosphatidylinositol, conduisant à une vasoconstriction réduite et à d'autres effets médiés par l'endotheline-1 . Les cibles moléculaires impliquées comprennent le récepteur de l'endotheline ETA et les voies de signalisation associées.

Applications De Recherche Scientifique

Pharmacological Properties

Raloxifene 4-Monomethyl Ether exhibits selective estrogen receptor modulator (SERM) activity, which allows it to bind to estrogen receptors with varying affinities. This compound has been shown to inhibit the proliferation of estrogen-dependent cancers, particularly breast cancer cell lines such as MCF-7, making it a candidate for further investigation in oncology .

Drug Formulation and Bioavailability Enhancement

The poor oral bioavailability of Raloxifene (less than 2%) has prompted researchers to explore formulations that enhance its absorption and efficacy. Notable studies include:

- Nanostructured Lipid Carriers (NLCs) : A study developed NLCs for Raloxifene, significantly enhancing its oral bioavailability by 3.19-fold compared to conventional formulations. The optimized NLCs demonstrated favorable particle characteristics and stability over time .

- Nanofibrous Buccal Films : Another innovative approach involved the creation of core-sheath nanofibers loaded with Raloxifene. This formulation showed a 2.29-fold increase in relative bioavailability when administered buccally compared to oral dispersions. The large surface area of the nanofibers facilitated better contact with the buccal mucosa, improving drug absorption and minimizing first-pass metabolism .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in method development and validation for drug formulation studies. It serves as a working standard for Abbreviated New Drug Applications (ANDA) to the FDA, ensuring compliance with regulatory standards .

Toxicity Studies

In addition to its therapeutic potential, this compound is used in toxicity studies related to drug formulation. Understanding the safety profile of this compound is crucial for its application in clinical settings .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Mécanisme D'action

A-216546 exerts its effects by selectively binding to the endothelin ETA receptor, blocking the action of endothelin-1 . This inhibition prevents endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis, leading to reduced vasoconstriction and other endothelin-1-mediated effects . The molecular targets involved include the endothelin ETA receptor and associated signaling pathways.

Comparaison Avec Des Composés Similaires

A-216546 est unique en raison de sa grande sélectivité et de sa puissance pour le récepteur de l'endotheline ETA. Parmi les composés similaires, on trouve :

Bosentan : Un antagoniste dual du récepteur de l'endotheline avec une sélectivité moindre pour le récepteur ETA.

Ambrisentan : Un autre antagoniste sélectif du récepteur de l'endotheline ETA, mais avec des propriétés pharmacocinétiques différentes.

Macitentan : Un antagoniste dual du récepteur de l'endotheline avec une demi-vie plus longue que celle de A-216546.

Ces composés diffèrent par leur sélectivité, leur puissance et leurs profils pharmacocinétiques, ce qui fait de A-216546 un outil précieux dans la recherche axée sur les processus médiés par le récepteur de l'endotheline ETA .

Activité Biologique

Raloxifene 4-Monomethyl Ether (also known as Compound 37) is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention of osteoporosis and breast cancer in postmenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, pharmacokinetics, and potential therapeutic applications.

This compound primarily targets the estrogen receptor α (ERα) . This receptor is crucial for mediating estrogen's effects on various tissues, including breast and bone. The compound acts as an antagonist at ERα, inhibiting estrogen's proliferative effects in breast tissue while exerting estrogen-like effects in bone tissue, which is beneficial for maintaining bone density.

Biochemical Pathways

The interaction of this compound with ERα leads to several downstream effects:

- Inhibition of Cell Proliferation : It effectively suppresses the proliferation of MCF-7 cells, a widely studied breast cancer cell line. This inhibition is crucial for its potential use in breast cancer therapy .

- Modulation of Gene Expression : Binding to ERα induces conformational changes that allow the receptor to interact with specific DNA sequences known as estrogen response elements (EREs), leading to altered expression of genes involved in cell growth and apoptosis .

Pharmacokinetics

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines. The pharmacokinetic profile indicates:

- Bioavailability : The absolute bioavailability of Raloxifene is approximately 2%, necessitating careful formulation for effective delivery.

- Half-life : The average plasma elimination half-life ranges from 27 to 32 hours, allowing for sustained therapeutic levels with appropriate dosing regimens .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits MCF-7 cell proliferation, with IC50 values indicating potent anti-proliferative effects at low concentrations (around 5 µM) .

- Transdermal Delivery Systems : Research has explored transdermal formulations to enhance the bioavailability and adherence to treatment regimens. A study developed a polymer-based transdermal system that successfully delivered Raloxifene over a week, achieving target flux rates that exceeded expectations .

- Antiviral Properties : Recent investigations have also uncovered potential antiviral activities against SARS-CoV-2. Raloxifene demonstrated dose-dependent inhibition of viral replication in Vero E6 cells, with significant reductions in viral titers observed at concentrations as low as 5 µM .

Table 1: Summary of Biological Activity

| Activity Type | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Anticancer (MCF-7 cells) | Inhibition of proliferation | 5 - 15 | |

| Antiviral (SARS-CoV-2) | Inhibition of replication | 5 - 15 | |

| Transdermal delivery | Sustained release | N/A |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~2% |

| Half-life | 27 - 32 hours |

| Primary Metabolism | Glucuronidation |

Propriétés

IUPAC Name |

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDULJACWWWFGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.